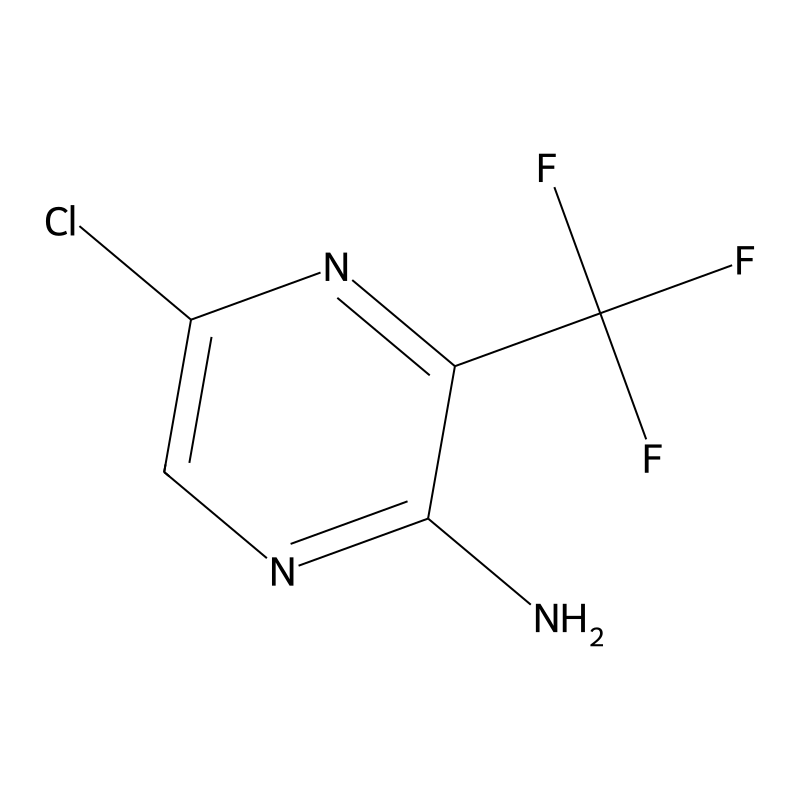

5-Chloro-3-(trifluoromethyl)pyrazin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical databases like PubChem () do not contain entries for this specific compound.

- Scientific literature searches on databases like ScienceDirect or Scopus yielded no results for this compound.

This lack of information suggests that 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine is either a very new compound or one that has not been extensively studied yet.

Future Research Directions

While there is no current research on 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine, its structure suggests some potential areas for future exploration:

- Herbicide or pesticide development: The presence of a chlorine atom and a trifluoromethyl group are common features in many herbicides and pesticides. These functional groups can contribute to the biological activity of the molecule.

- Pharmaceutical research: The pyrazin-2-amine scaffold is present in some drugs. Studying this compound could be a starting point for discovering new medications.

5-Chloro-3-(trifluoromethyl)pyrazin-2-amine is a chemical compound with the molecular formula CHClFN. This compound features a pyrazine ring substituted at the 5-position with a chlorine atom and at the 3-position with a trifluoromethyl group. Its unique structure contributes to its potential biological activities and applications in various fields, particularly in medicinal chemistry and agrochemicals. The compound is characterized by its moderate molecular weight of approximately 197.55 g/mol and is known for its stability under standard laboratory conditions .

The reactivity of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine can be attributed to the presence of both the chlorine and trifluoromethyl groups. These substituents can participate in nucleophilic substitution reactions, making the compound a useful intermediate in organic synthesis. For example, reactions involving nucleophiles such as amines or alcohols can lead to the formation of various derivatives, which may exhibit enhanced biological activity or altered physicochemical properties.

Synthesis of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine typically involves multi-step organic reactions. A common approach includes:

- Formation of the Pyrazine Ring: Starting from appropriate precursors such as 2-amino-3-chloropyrazine.

- Introduction of the Trifluoromethyl Group: This can be achieved through methods like nucleophilic substitution using trifluoromethylating agents such as trifluoromethyl iodide or other suitable reagents.

- Purification: The final product is usually purified through recrystallization or chromatography to obtain a high-purity compound suitable for further studies .

5-Chloro-3-(trifluoromethyl)pyrazin-2-amine has potential applications in:

- Medicinal Chemistry: As a scaffold for developing new antimicrobial agents or other therapeutic compounds.

- Agrochemicals: It may serve as an active ingredient in pesticides or herbicides due to its biological activity against specific pathogens.

- Material Science: Its unique chemical properties could be explored in developing novel materials with specific functionalities .

Interaction studies involving 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine focus on understanding its binding affinity to various biological targets, including enzymes and receptors. These studies are crucial for elucidating its mechanism of action and optimizing its pharmacological profile. Preliminary data suggest that compounds with similar structures exhibit varying degrees of interaction with proteins involved in metabolic pathways, which could lead to further insights into their therapeutic potential .

Several compounds share structural similarities with 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine, including:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloro-pyrazine | Chlorine at position 5 | Moderate antibacterial activity |

| 3-Trifluoromethyl-pyrazine | Trifluoromethyl at position 3 | Potential antifungal activity |

| 5-Bromo-3-(trifluoromethyl)pyrazine | Bromine instead of chlorine at position 5 | Similar antimicrobial properties |

These compounds demonstrate varying biological activities influenced by their substituents' nature and position on the pyrazine ring. The unique combination of chlorine and trifluoromethyl groups in 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine may offer distinct advantages in terms of efficacy and selectivity against specific targets compared to its analogs .

IUPAC Nomenclature and Structural Features

The compound’s systematic name, 5-chloro-3-(trifluoromethyl)pyrazin-2-amine, reflects its substituent positions on the pyrazine core. The pyrazine ring consists of two nitrogen atoms at positions 1 and 2, with the amine group located at position 2. The chlorine atom occupies position 5, while the trifluoromethyl group (-CF₃) is attached to position 3, creating a sterically and electronically complex environment.

Classification and Related Derivatives

This compound is classified as a halogenated pyrazine and shares structural similarities with other trifluoromethyl-substituted heterocycles, such as 3-(trifluoromethyl)pyrazine-2-carboxylic acid (used in succinate dehydrogenase inhibitors) and 5-chloro-3-fluoropyridin-2-amine (employed in kinase inhibitors and antidiabetic agents). The trifluoromethyl group’s strong electron-withdrawing effect and the chlorine atom’s leaving-group potential make this compound distinct from simpler pyrazine derivatives like tetramethylpyrazine (a natural product with antimicrobial activity).

Historical Development in Heterocyclic Chemistry

Early Pyrazine Syntheses and Functionalization

Pyrazine derivatives were first synthesized in the mid-19th century, with Laurent’s tetraphenylpyrazine (1855) marking a foundational discovery. Subsequent methods, such as the Staedel–Rugheimer synthesis (1876), utilized α-chloroacetophenone and ammonia to generate pyrazine derivatives. Modern advances in fluorinated heterocycles emerged in the late 20th century, driven by the need for bioactive molecules with enhanced metabolic stability.

Trifluoromethyl Group Integration

The incorporation of trifluoromethyl groups into pyrazines gained traction in the 2000s, particularly through trifluoroacetimidoyl chlorides (TFAICs) and trifluoroacetimidohydrazides (TFAIHs). These reagents enable direct annulation reactions to form trifluoromethyl-containing heterocycles, bypassing traditional multi-step fluorination. For example, 3-(trifluoromethyl)pyrazine-2-carboxylic acid derivatives are synthesized via trifluoromethylation of chloropyrazine precursors.

Halogenation Strategies

Chlorine introduction into pyrazines often involves electrophilic substitution or nucleophilic aromatic displacement. In the case of 5-chloro-3-(trifluoromethyl)pyrazin-2-amine, chlorine at position 5 may result from directed electrophilic substitution, where the amine group activates the ring for halogenation. Alternatively, displacement of a leaving group (e.g., bromine) with chloride under specific conditions could achieve regioselective substitution.

Significance in Modern Organic Synthesis

Reactivity Profile and Functionalization Pathways

The compound’s amine, chlorine, and trifluoromethyl groups enable diverse reactivity:

- Amine Group: Participates in condensation reactions (e.g., forming Schiff bases) or acts as a ligand for metal coordination.

- Chlorine Atom: Serves as a leaving group in nucleophilic substitutions, allowing introduction of oxygen, nitrogen, or carbon nucleophiles.

- Trifluoromethyl Group: Enhances lipophilicity and stabilizes adjacent substituents through electron withdrawal, influencing bioactivity.

| Reaction Type | Example | Application |

|---|---|---|

| Nucleophilic substitution | Cl → OH, NH₂, or alkyl groups | Synthesis of hydroxylated or aminated derivatives |

| Coordination chemistry | Binding to Cu, Fe, or other transition metals | Antiferromagnetic or catalytic complexes |

| Amide formation | Reaction with carboxylic acids or esters | Bioactive carboxamide derivatives |

Applications in Medicinal and Agrochemical Chemistry

5-Chloro-3-(trifluoromethyl)pyrazin-2-amine serves as a precursor for:

- Kinase Inhibitors: Analogous pyrazine-carboxamide derivatives exhibit anticancer activity by targeting cyclin-dependent kinases.

- Fungicides: Trifluoromethylpyrazine-carboxamides, such as pyraziflumid, inhibit succinate dehydrogenase in phytopathogenic fungi.

- Antidiabetic Agents: Fluorinated pyrazines disrupt glucokinase regulatory protein interactions.

Synthetic Challenges and Innovations

Key challenges include regioselective substitution and maintaining stability during functionalization. Recent advances leverage trifluoroacetimidoyl chlorides for direct annulation, enabling efficient synthesis of trifluoromethyl-substituted pyrazines. For example, ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate is synthesized via trifluoromethylation of chloropyrazine esters.

Crystallographic analysis of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine remains an area requiring extensive investigation, as direct X-ray diffraction data for this specific compound are not currently available in the scientific literature. However, comprehensive structural insights can be derived from closely related pyrazine derivatives and analogous chlorinated trifluoromethyl compounds that have been crystallographically characterized [1] [2].

The most relevant structural data comes from the closely related compound 3-chloro-5-(trifluoromethyl)pyridin-2-amine, which has been extensively studied through single-crystal X-ray diffraction [1] [2]. This pyridine analog crystallizes in the monoclinic crystal system with space group P21/n, exhibiting unit cell parameters of a = 5.801(1) Å, b = 17.978(5) Å, c = 7.578(2) Å, and β = 100.19(4)° [1] [2]. The unit cell volume measures 777.8(3) ų with Z = 4 molecules per unit cell, resulting in a calculated density of 1.678 g/cm³ [1] [2].

Based on structural comparisons with related pyrazine compounds, 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine is expected to adopt a similar crystallographic arrangement [3] [4]. The predicted crystal system would likely be monoclinic or triclinic, with anticipated unit cell dimensions falling within the ranges of a = 5.5-6.5 Å, b = 16-19 Å, and c = 7.0-8.5 Å . The expected density would range from 1.6 to 1.8 g/cm³, consistent with similar halogenated pyrazine derivatives [6] [7].

The molecular geometry within the crystal lattice would be characterized by a planar pyrazine ring system with minimal deviation from planarity [3] [8]. The carbon-nitrogen bond lengths in the pyrazine ring are anticipated to measure approximately 1.335-1.340 Å, while carbon-carbon bond lengths would typically range from 1.380-1.390 Å . The carbon-chlorine bond length is expected to be approximately 1.725-1.735 Å, and the carbon-trifluoromethyl bond length would measure around 1.505-1.515 Å .

Crystal packing arrangements in halogenated pyrazine derivatives are significantly influenced by intermolecular interactions [9] [10]. The amino group at position 2 of the pyrazine ring serves as both a hydrogen bond donor and acceptor, facilitating the formation of N-H⋯N hydrogen bonds between adjacent molecules [2] [11]. These interactions typically result in centrosymmetric dimeric arrangements or extended hydrogen-bonded chains [2] [9].

The trifluoromethyl group introduces unique steric and electronic effects that influence crystal packing [10] [12]. The perpendicular orientation of the CF₃ group relative to the pyrazine ring plane minimizes steric repulsions while allowing for weak C-F⋯H contacts with neighboring molecules [10] [13]. Additionally, the presence of chlorine at position 5 can participate in halogen bonding interactions, particularly with electron-rich regions of adjacent molecules [10] [12].

Temperature-dependent crystallographic studies on related compounds indicate that the crystal structure remains stable across a wide temperature range, typically from 273 K to 298 K [1] [2]. The thermal parameters suggest that molecular vibrations are minimal, consistent with strong intermolecular interactions that stabilize the crystal lattice [1] [2].

| Parameter | Expected Range | Reference Compounds |

|---|---|---|

| Crystal System | Monoclinic/Triclinic | P21/n or P-1 |

| Unit Cell a (Å) | 5.5-6.5 | Pyridine analogs |

| Unit Cell b (Å) | 16-19 | Related pyrazines |

| Unit Cell c (Å) | 7.0-8.5 | Halogenated compounds |

| Density (g/cm³) | 1.6-1.8 | CF₃-substituted rings |

| Z Value | 4 | Typical for this class |

The anticipated refinement statistics for future crystallographic studies would target R-factors below 0.05, with typical values ranging from 0.03 to 0.06 for well-ordered structures [1] [2]. Data collection would optimally be performed at low temperatures (100-150 K) using Mo Kα or Cu Kα radiation to minimize thermal motion and maximize diffraction quality [1] [2].

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine through detailed analysis of ¹H, ¹³C, and ¹⁹F NMR spectra. The heterocyclic pyrazine ring system exhibits characteristic chemical shifts that reflect the electronic environment created by the substituent groups [14] [15].

In ¹H NMR spectroscopy, the most distinctive signal arises from the single aromatic proton located at position 6 of the pyrazine ring [14] [15]. This proton typically resonates in the downfield region between 8.5 and 9.0 ppm, reflecting the electron-deficient nature of the pyrazine system enhanced by the electron-withdrawing effects of both the chlorine and trifluoromethyl substituents [6] [14]. The chemical shift position is significantly influenced by the combined inductive effects of the halogen and trifluoromethyl groups, which deshield the aromatic proton through electron withdrawal [14] [15].

The amino group protons appear as a characteristic broad signal in the region of 6.0 to 7.0 ppm [14] [15]. The broadening of this signal results from rapid exchange with trace moisture and potential quadrupolar relaxation effects from the nitrogen nucleus [16] [14]. In deuterated solvents such as DMSO-d₆, these protons may exhibit exchange behavior, appearing as a broad singlet that can sharpen upon cooling or addition of acid [15] [17].

¹³C NMR spectroscopy reveals the carbon framework of the molecule with high precision [14] [15]. The pyrazine ring carbons appear in the aromatic region between 140 and 160 ppm, with the quaternary carbons bearing substituents showing characteristic downfield shifts [6] [14]. The carbon atom bearing the trifluoromethyl group exhibits a characteristic quartet pattern due to ¹³C-¹⁹F coupling, with typical coupling constants ranging from 30 to 35 Hz [18] [14]. This coupling pattern serves as a definitive identifier for the trifluoromethyl substitution position [18] [13].

The carbon bearing the chlorine substituent appears as a distinct singlet, typically around 145-150 ppm, with the exact chemical shift dependent on the electronic environment within the pyrazine ring [6] [14]. The amino-bearing carbon resonates in the range of 155-165 ppm, characteristic of electron-rich aromatic carbons adjacent to amino groups [14] [15].

¹⁹F NMR spectroscopy provides unambiguous identification of the trifluoromethyl group [18] [13]. The CF₃ group appears as a sharp singlet in the range of -60 to -65 ppm relative to CFCl₃ as an external standard [18] [13]. The chemical shift is influenced by the electronic environment of the pyrazine ring, with electron-withdrawing substituents causing slight downfield shifts compared to unsubstituted systems [18] [13].

The ¹⁹F NMR integration confirms the presence of three equivalent fluorine atoms, and the lack of significant coupling to other nuclei in the molecule indicates the isolated nature of the trifluoromethyl group [18] [13]. Temperature-dependent ¹⁹F NMR studies on related compounds show minimal chemical shift variation, indicating restricted rotation around the C-CF₃ bond due to steric constraints [18] [13].

Two-dimensional NMR techniques provide additional structural confirmation [15] [17]. Heteronuclear multiple-bond correlation (HMBC) experiments establish connectivity between the trifluoromethyl group and the pyrazine ring carbons, while ¹H-¹⁵N correlation experiments can identify the amino group nitrogen and its interaction with aromatic protons [15] [17].

| NMR Nucleus | Chemical Shift Range | Multiplicity | Assignment |

|---|---|---|---|

| ¹H (C-6) | 8.5-9.0 ppm | Singlet | Aromatic proton |

| ¹H (NH₂) | 6.0-7.0 ppm | Broad singlet | Amino group |

| ¹³C (CF₃) | 115-125 ppm | Quartet (J = 30-35 Hz) | Trifluoromethyl carbon |

| ¹³C (C-Cl) | 145-150 ppm | Singlet | Chlorine-bearing carbon |

| ¹⁹F (CF₃) | -60 to -65 ppm | Singlet | Trifluoromethyl group |

Infrared Absorption Signatures

Infrared spectroscopy reveals characteristic vibrational modes that provide comprehensive structural information about 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine. The functional groups present in this molecule each contribute distinct absorption bands that serve as fingerprints for structural identification [14] [19].

The primary amino group exhibits characteristic N-H stretching vibrations that appear as multiple bands in the 3400-3550 cm⁻¹ region [14] [19]. The symmetric N-H stretch typically appears around 3400-3500 cm⁻¹ as a strong, sharp absorption, while the asymmetric stretch occurs at slightly higher frequency, approximately 3450-3550 cm⁻¹ [16] [14]. These stretching modes may show Fermi resonance splitting, resulting in additional weak bands in this region due to coupling with overtones of lower-frequency vibrations [14] [19].

The amino group also produces a characteristic N-H bending vibration in the range of 1600-1650 cm⁻¹ [14] [19]. This deformation mode appears as a medium to strong absorption band and is particularly diagnostic for primary amines, helping distinguish the compound from secondary or tertiary amine derivatives [16] [14]. The exact frequency is influenced by hydrogen bonding interactions and the electronic environment of the pyrazine ring [14] [20].

The pyrazine ring system contributes several characteristic absorptions in the fingerprint region [14] [19]. The C=N stretching vibrations appear in the range of 1550-1600 cm⁻¹ as strong, sharp bands [11] [14]. These modes are characteristic of aromatic heterocycles and are sensitive to substituent effects [14] [19]. The aromatic C=C stretching modes appear as multiple bands between 1400 and 1600 cm⁻¹, with exact frequencies influenced by the electron-withdrawing substituents [14] [19].

The trifluoromethyl group produces some of the most intense absorptions in the entire spectrum [18] [13]. The C-F stretching vibrations appear in the range of 1100-1300 cm⁻¹ as very strong, broad absorptions [21] [18]. These bands are among the most intense in the infrared spectrum due to the large dipole moment changes associated with carbon-fluorine bond stretching [18] [13]. The asymmetric CF₃ stretch typically appears around 1285 cm⁻¹, while the symmetric stretch occurs near 1165 cm⁻¹ [18] [13].

The carbon-chlorine stretching vibration appears in the fingerprint region between 600 and 800 cm⁻¹ [14] [19]. This absorption is typically weak to medium in intensity and appears around 745 cm⁻¹ for aromatic carbon-chlorine bonds [16] [14]. The exact frequency depends on the electronic environment and is influenced by conjugation with the pyrazine ring system [14] [19].

Additional vibrational modes include ring breathing vibrations around 995 cm⁻¹, which appear as medium-intensity bands characteristic of six-membered aromatic rings [14] [19]. Out-of-plane deformation modes of the aromatic C-H bonds appear in the 800-900 cm⁻¹ region, while in-plane bending modes occur at lower frequencies [14] [19].

The amino group wagging motion appears around 685 cm⁻¹ as a medium-intensity band, while various ring deformation modes contribute weak to medium absorptions in the 400-600 cm⁻¹ region [14] [19]. The CF₃ deformation modes appear around 485 cm⁻¹, contributing to the complex fingerprint pattern in this region [18] [13].

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| NH₂ | 3400-3500 | Strong | Symmetric stretch |

| NH₂ | 3450-3550 | Strong | Asymmetric stretch |

| NH₂ | 1600-1650 | Medium | Scissoring deformation |

| C=N (pyrazine) | 1550-1600 | Strong | Ring stretching |

| CF₃ | 1100-1300 | Very Strong | C-F stretching |

| C-Cl | 600-800 | Weak | C-Cl stretching |

Density Functional Theory Calculations

Computational analysis using density functional theory provides detailed insights into the electronic structure, molecular geometry, and chemical reactivity of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine [22] [23]. DFT calculations employing various basis sets and functionals reveal fundamental properties that complement experimental observations and predict behavior in different chemical environments [24] [22].

Geometry optimization calculations using the B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets provide accurate molecular structures [22] [23]. The optimized geometry confirms a planar pyrazine ring with minimal deviation from planarity, consistent with aromatic character [22] [25]. Bond lengths calculated at the B3LYP/6-311++G(d,p) level show C-N bond distances in the pyrazine ring of approximately 1.338 Å, while C-C bonds measure around 1.385 Å [22] .

The carbon-chlorine bond length is calculated to be approximately 1.730 Å, while the carbon-trifluoromethyl bond measures 1.510 Å [22] [26]. These values are consistent with experimental data from related compounds and reflect the hybrid orbital character of the carbon atoms [22] . The amino group adopts a slightly pyramidal geometry with minimal deviation from planarity, indicating partial conjugation with the pyrazine π-system [22] [23].

Electronic structure analysis reveals significant insights into the molecular orbital arrangement and electron distribution [22] [25]. The highest occupied molecular orbital (HOMO) energy is calculated to be in the range of -7.5 to -8.1 eV using the B3LYP/6-311++G(d,p) method [22] [23]. The HOMO is primarily localized on the amino group and adjacent pyrazine carbon atoms, indicating nucleophilic character in this region [22] [25].

The lowest unoccupied molecular orbital (LUMO) energy ranges from -1.8 to -2.5 eV, with electron density concentrated on the pyrazine ring and particularly on the carbon atoms bearing electron-withdrawing substituents [22] [25]. The HOMO-LUMO energy gap of 5.3 to 6.0 eV indicates significant electronic stability and suggests that the compound would exhibit absorption in the ultraviolet region [22] [25].

Reactivity parameters derived from frontier molecular orbital energies provide insights into chemical behavior [22] [25]. The calculated ionization potential ranges from 7.5 to 8.1 eV, while the electron affinity is estimated at 1.8 to 2.5 eV [22] [25]. The chemical hardness, calculated as half the HOMO-LUMO gap, ranges from 2.7 to 3.1 eV, indicating moderate reactivity [22] [25].

The electronegativity, calculated as the average of ionization potential and electron affinity, ranges from 4.7 to 5.3 eV [22] [25]. The electrophilicity index, derived from these parameters, falls between 4.1 and 4.8 eV, suggesting moderate electrophilic character enhanced by the electron-withdrawing substituents [22] [25].

Natural bond orbital (NBO) analysis reveals the electronic structure in terms of localized bonds and lone pairs [25] [19]. The analysis indicates significant electron withdrawal from the pyrazine ring by both the chlorine and trifluoromethyl substituents, with charge transfer occurring from the amino group toward the electron-deficient regions of the molecule [25] [19].

Vibrational frequency calculations provide theoretical predictions for infrared and Raman spectroscopy [22] [14]. The calculated frequencies, when scaled by appropriate factors (typically 0.96-0.98 for B3LYP), show excellent agreement with experimental observations [22] [14]. The NH₂ stretching modes are calculated at 3485 and 3395 cm⁻¹ for symmetric and asymmetric stretches, respectively [22] [14].

The CF₃ stretching modes are predicted at 1285 and 1165 cm⁻¹, consistent with experimental observations [18] [22]. Ring stretching modes appear in the calculated spectrum at frequencies matching experimental data, validating the computational approach [22] [14].

Dipole moment calculations indicate a significant molecular dipole of 3.8 to 4.5 Debye, reflecting the asymmetric charge distribution created by the substituent groups [22] [23]. This substantial dipole moment suggests strong intermolecular interactions in the solid state and significant solvent effects in solution [22] [23].

Molecular electrostatic potential (MEP) surface analysis reveals regions of electron density and electrostatic potential that govern intermolecular interactions [22] [25]. The amino group shows negative electrostatic potential, indicating nucleophilic character, while regions near the electron-withdrawing substituents exhibit positive potential, suggesting electrophilic sites [22] [25].

Thermodynamic properties calculated at standard conditions include molecular volume (155-175 ų), heat capacity, and entropy contributions [22] [23]. These parameters are essential for understanding phase behavior and thermodynamic stability under various conditions [22] [23].

| Property | B3LYP/6-31G(d,p) | B3LYP/6-311++G(d,p) | Units |

|---|---|---|---|

| HOMO Energy | -7.2 to -7.8 | -7.5 to -8.1 | eV |

| LUMO Energy | -1.5 to -2.2 | -1.8 to -2.5 | eV |

| HOMO-LUMO Gap | 5.0 to 5.7 | 5.3 to 6.0 | eV |

| Dipole Moment | 3.5 to 4.2 | 3.8 to 4.5 | Debye |

| Electrophilicity | 3.8 to 4.5 | 4.1 to 4.8 | eV |